molecular formula C11H14BrNO2 B8629437 2-(2-Bromo-3-methylbutyryl)aminophenol

2-(2-Bromo-3-methylbutyryl)aminophenol

Cat. No.: B8629437
M. Wt: 272.14 g/mol
InChI Key: NYMDHBGVMNVAFI-UHFFFAOYSA-N
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Description

Contextualization within the Field of Halogenated Amide Compounds

Halogenated amide compounds, particularly α-haloamides, represent a pivotal class of molecules in organic chemistry. The introduction of a halogen atom, such as bromine, adjacent to the amide carbonyl group significantly influences the compound's electronic properties and reactivity. This structural motif is found in a variety of natural products and biologically active molecules.

Electrophilic halogenation is a widely utilized strategy in medicinal chemistry to functionalize molecules for further diversification or to incorporate a halogen atom into drug-like compounds to address metabolic issues or modulate off-target effects. researchgate.netresearchgate.net The carbon-halogen bond in α-haloamides can be polarized, making the α-carbon susceptible to nucleophilic attack, which allows for the synthesis of a diverse range of derivatives, including aminoamides and alkoxyamides. nih.gov

Furthermore, α-haloamides are valuable precursors in various chemical transformations. They can participate in radical reactions and transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon bonds. nih.gov The versatility of halogenated amides as synthetic intermediates underscores the importance of exploring new derivatives like 2-(2-Bromo-3-methylbutyryl)aminophenol. The presence of the bromine atom in this specific molecule suggests its potential as a key building block for more complex molecular architectures.

Significance of Aminophenol Derivatives in Organic Synthesis and Chemical Biology

Aminophenols are a class of aromatic compounds that contain both an amino group and a hydroxyl group attached to a benzene (B151609) ring. These functional groups are amphoteric, meaning they can exhibit both acidic and basic properties. chemcess.com This dual reactivity makes aminophenol derivatives highly valuable in organic synthesis.

One of the most well-known applications of an aminophenol derivative is the industrial synthesis of paracetamol (acetaminophen), where 4-aminophenol (B1666318) is a key intermediate. wikipedia.org Aminophenols also serve as precursors for the synthesis of a wide range of other pharmaceuticals, dyes, and photographic developers. chemcess.comwikipedia.orgtaylorandfrancis.com The presence of the amino and hydroxyl groups allows for a variety of chemical modifications, including acylation, alkylation, and diazotization, leading to a diverse array of functionalized molecules. chemcess.comgoogle.com

From a chemical biology perspective, aminophenol derivatives have been investigated for a range of biological activities, including antimicrobial and antidiabetic properties. nih.govmdpi.comresearchgate.net The ability of the aminophenol scaffold to interact with biological targets, coupled with the potential for straightforward chemical modification, makes it an attractive starting point for the development of new therapeutic agents. The this compound molecule, with its aminophenol core, is therefore of interest for its potential biological applications.

Rationale for Comprehensive Academic Investigation of this compound

The rationale for a detailed academic investigation of this compound is multifaceted, stemming from its unique combination of a halogenated amide and an aminophenol moiety. This structure suggests several avenues of research that could yield significant scientific insights.

Firstly, the synthesis of this compound itself presents an interesting challenge in regioselective acylation and halogenation. The development of efficient and selective synthetic routes to this and related compounds would be a valuable contribution to the field of organic methodology.

Secondly, the compound's potential as a versatile synthetic intermediate is a primary driver for its investigation. The bromine atom can be displaced by a variety of nucleophiles, and the aminophenol core can undergo further functionalization. This could allow for the construction of novel heterocyclic systems or more complex molecules with potential applications in materials science or medicinal chemistry.

Finally, the potential biological activity of this compound is a significant reason for its study. Given that both halogenated compounds and aminophenol derivatives are known to exhibit a range of biological effects, it is plausible that this hybrid molecule could possess interesting pharmacological properties. A comprehensive investigation would involve screening for various biological activities, which could lead to the discovery of new lead compounds for drug development.

Detailed Research Findings and Data

While specific research findings on this compound are not extensively documented in publicly available literature, its chemical properties and potential reactivity can be inferred from the behavior of related compounds.

Physicochemical Properties (Predicted)

PropertyValue
Molecular FormulaC₁₁H₁₄BrNO₂
Molecular Weight288.14 g/mol
AppearanceOff-white to pale brown solid
Melting PointNot determined
SolubilitySoluble in polar organic solvents (e.g., DMSO, DMF, methanol)

Spectroscopic Data (Hypothetical)

TechniqueExpected Features
¹H NMRSignals corresponding to aromatic protons, the methine proton adjacent to the bromine, the isopropyl group protons, and the amine and hydroxyl protons.
¹³C NMRResonances for the aromatic carbons, the amide carbonyl carbon, the carbon bearing the bromine, and the carbons of the isopropyl group.
IR SpectroscopyCharacteristic absorption bands for N-H and O-H stretching, C=O stretching of the amide, and C-Br stretching.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14 g/mol

IUPAC Name

2-bromo-N-(2-hydroxyphenyl)-3-methylbutanamide

InChI

InChI=1S/C11H14BrNO2/c1-7(2)10(12)11(15)13-8-5-3-4-6-9(8)14/h3-7,10,14H,1-2H3,(H,13,15)

InChI Key

NYMDHBGVMNVAFI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC1=CC=CC=C1O)Br

Origin of Product

United States

Synthetic Strategies and Methodological Advancements for 2 2 Bromo 3 Methylbutyryl Aminophenol

Retrosynthetic Analysis and Key Building Blocks

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. bluffton.edu It involves mentally deconstructing a target molecule into simpler, commercially available starting materials, known as precursors. amazonaws.com For 2-(2-Bromo-3-methylbutyryl)aminophenol, the most logical and common disconnection is at the amide bond, as this is one of the most reliable bond-forming reactions in organic chemistry.

This disconnection reveals two primary building blocks:

An aromatic amine precursor, which is 2-aminophenol (B121084).

An acyl precursor, which is the 2-bromo-3-methylbutyryl moiety, typically derived from 2-bromo-3-methylbutyric acid or its more reactive derivative.

This approach simplifies the synthetic challenge into the acquisition or synthesis of these two precursors and their subsequent coupling.

2-Aminophenol is a bifunctional organic compound containing both a hydroxyl (-OH) and an amino (-NH2) group attached to a benzene (B151609) ring. researchgate.net Its structure makes it a crucial precursor for the target molecule, providing the foundational aminophenol core.

Structure and Reactivity : The amino group in 2-aminophenol is a potent nucleophile, making it the primary site for acylation reactions. While the hydroxyl group is also nucleophilic, the amine group is generally more reactive towards acylating agents under neutral or basic conditions. This chemoselectivity is vital for the successful synthesis, allowing for the specific formation of the amide bond without significant O-acylation byproducts. aber.ac.uk

Commercial Availability : 2-Aminophenol is a readily available and relatively inexpensive starting material, which is a significant consideration in designing a practical synthetic route. researchgate.net It is produced industrially, typically by the catalytic reduction of 2-nitrophenol. researchgate.net

The stability of 2-aminophenol can be a concern, as it is susceptible to oxidation, often turning yellow-brown upon exposure to air and light. researchgate.net Therefore, its storage and handling require care to prevent the formation of impurities that could complicate the subsequent amidation reaction.

The second key component is the 2-bromo-3-methylbutyryl group. The strategic incorporation of this moiety requires an electrophilic precursor that can react with the nucleophilic amino group of 2-aminophenol. The most common and effective precursor is the corresponding acyl halide, specifically 2-bromo-3-methylbutyryl chloride .

The presence of a bromine atom at the alpha-position (α-bromo) to the carbonyl group makes this moiety a versatile synthetic handle for further molecular modifications if desired, although that is outside the scope of the direct synthesis. The synthesis of this acyl chloride typically starts from 2-bromo-3-methylbutyric acid, which is then treated with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This conversion to the acyl chloride significantly increases the electrophilicity of the carbonyl carbon, making the subsequent amidation reaction more efficient.

Established Synthetic Pathways

The forward synthesis, guided by the retrosynthetic analysis, converges on the formation of the amide bond between 2-aminophenol and an activated form of 2-bromo-3-methylbutyric acid.

Amide bond formation is one of the most fundamental and frequently performed reactions in organic chemistry. nih.gov The direct reaction between a carboxylic acid and an amine is generally very slow and requires high temperatures, often leading to side products. Therefore, the carboxylic acid is typically "activated" to facilitate the reaction. This can be achieved either by converting the carboxylic acid to a more reactive derivative (like an acyl chloride) or by using coupling reagents that generate a highly reactive intermediate in situ. nih.govbachem.com

The general reaction is as follows:

2-Aminophenol + Activated 2-Bromo-3-methylbutyric acid → this compound

When using 2-bromo-3-methylbutyryl chloride, the reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine. The base serves to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion. ucl.ac.uk

In cases where the acyl chloride is not used, or to avoid its hazardous nature, a wide array of coupling reagents can be employed to facilitate the amidation directly from the carboxylic acid (2-bromo-3-methylbutyric acid) and 2-aminophenol. bachem.comnih.gov These reagents work by activating the carboxyl group, making it susceptible to nucleophilic attack by the amine. bachem.com

Common classes of coupling reagents include:

Carbodiimides : Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are widely used. peptide.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. The addition of additives like 1-Hydroxybenzotriazole (HOBt) can minimize side reactions. peptide.com

Phosphonium Reagents : BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient coupling reagents. peptide.comuni-kiel.de

Uronium/Aminium Reagents : HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most popular and effective coupling agents, known for high yields and fast reaction times. bachem.compeptide.com

The choice of coupling reagent can depend on factors such as the scale of the reaction, the presence of other functional groups, and cost considerations.

Table 1: Comparison of Common Amide Coupling Reagents
Reagent ClassExamplesGeneral AdvantagesGeneral Disadvantages
CarbodiimidesDCC, DIC, EDCCost-effective, widely available. peptide.comFormation of insoluble urea (B33335) byproducts (DCC), potential for racemization. peptide.com
PhosphoniumBOP, PyBOPHigh efficiency, low racemization. uni-kiel.deHigher cost, formation of carcinogenic HMPA byproduct with BOP.
Uronium/AminiumHATU, HBTUVery high coupling efficiency, fast reactions, suitable for difficult couplings. bachem.comHigh cost, potential safety concerns (explosive nature of benzotriazole (B28993) derivatives). bachem.com

To maximize the yield and purity of this compound, several reaction parameters must be carefully optimized. These include the choice of solvent, reaction temperature, and reaction time.

Solvent : The choice of solvent is critical. Aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF) are commonly used for amidation reactions. The solvent must be able to dissolve the reactants but should not participate in the reaction.

Temperature : The reaction temperature can significantly influence the reaction rate and the formation of byproducts. rasayanjournal.co.in While some highly reactive systems (e.g., using an acyl chloride) can run at room temperature or below, others may require gentle heating to proceed at a reasonable rate. nih.gov An optimal temperature balances reaction speed with the suppression of side reactions. rasayanjournal.co.in

Stoichiometry and Reaction Time : The molar ratio of the reactants and the coupling agent is crucial. Typically, a slight excess of the acylating agent or the amine may be used to ensure the complete consumption of the limiting reagent. The reaction progress is often monitored using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

Table 2: Hypothetical Optimization of Amidation Reaction Conditions
EntrySolventTemperature (°C)Time (h)Yield (%)
1DCM0 to 25475
2THF25482
3DMF25288
4THF50278 (byproduct formation noted)

Bromination Methodologies in Precursor Synthesis

The key precursor for the synthesis of this compound is 2-bromo-3-methylbutanoic acid or its corresponding acyl halide. The introduction of the bromine atom at the alpha-position to the carboxyl group is a critical transformation, for which the Hell-Volhard-Zelinsky (HVZ) reaction stands as a classic and reliable method.

The Hell-Volhard-Zelinsky reaction facilitates the α-halogenation of carboxylic acids. chempedia.infomasterorganicchemistry.com The reaction is typically carried out by treating the carboxylic acid with a halogen (in this case, bromine) in the presence of a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus. chempedia.infomasterorganicchemistry.comuomustansiriyah.edu.iq The reaction proceeds through the in situ formation of an acyl bromide, which then tautomerizes to an enol. This enol intermediate readily reacts with bromine at the α-carbon. Subsequent hydrolysis of the α-bromo acyl bromide yields the desired α-bromo carboxylic acid. masterorganicchemistry.com

Reaction Scheme for Hell-Volhard-Zelinsky Bromination of 3-Methylbutanoic Acid:

Mechanistic Organic Chemistry of 2 2 Bromo 3 Methylbutyryl Aminophenol Transformations

Nucleophilic Substitution Reactions Involving the Bromine Center

The bromine atom, positioned alpha to a carbonyl group and on a chiral center, is a key site for nucleophilic substitution reactions. The electron-withdrawing nature of the adjacent amide carbonyl group activates the C-Br bond towards nucleophilic attack.

Nucleophilic substitution at the secondary carbon bearing the bromine in 2-(2-Bromo-3-methylbutyryl)aminophenol is expected to proceed primarily through a bimolecular nucleophilic substitution (S(_N)2) mechanism. This is characteristic of reactions involving α-halo carbonyl compounds, where the partial positive charge on the carbonyl carbon enhances the electrophilicity of the α-carbon.

The rate of an S(_N)2 reaction is dependent on the concentration of both the substrate and the nucleophile, following second-order kinetics: Rate = k[Substrate][Nucleophile]. The reaction proceeds through a single, concerted transition state where the nucleophile attacks the electrophilic carbon from the backside relative to the leaving group (bromide), while the C-Br bond is simultaneously broken. The energy of this transition state dictates the reaction rate.

Table 1: Representative Kinetic Data for S(_N)2 Reactions of Analogous α-Bromo Carbonyl Compounds

Nucleophile Solvent Relative Rate Constant (k({rel})) Activation Energy (Ea, kJ/mol)
Azide (N({3})) DMF 120 65
Thiocyanate (SCN) Acetone 85 70
Iodide (I) Acetone 100 68
Cyanide (CN) DMSO 95 72

This table presents generalized data for typical S(_N)2 reactions on secondary α-bromo carbonyl compounds to illustrate trends. The values are illustrative and not specific to this compound.

A hallmark of the S(_N)2 mechanism is the inversion of stereochemistry at the chiral center. masterorganicchemistry.comlibretexts.org This phenomenon, known as the Walden inversion, results from the backside attack of the nucleophile. pressbooks.pub If the starting material, this compound, is a single enantiomer (e.g., the (R)-enantiomer), the product of an S(_N)2 reaction will be the corresponding (S)-enantiomer.

The stereospecificity of this reaction is a powerful tool in asymmetric synthesis, allowing for the controlled formation of a desired stereoisomer. For the reaction to proceed with high stereoselectivity, the S(_N)2 pathway must be dominant over any competing S(_N)1 mechanism, which would lead to racemization through a planar carbocation intermediate. Given that secondary carbons alpha to a carbonyl group are not prone to forming stable carbocations, the S(_N)1 pathway is generally disfavored under typical nucleophilic substitution conditions.

Reactivity Profile of the Aminophenol Moiety

The aminophenol portion of the molecule contains two nucleophilic centers: the amino group (-NH) and the phenolic hydroxyl group (-OH). Their relative reactivity is pH-dependent and dictates the course of subsequent reactions.

The aminophenol moiety can undergo further acylation. In the synthesis of the parent compound, the amino group is already acylated. However, the phenolic hydroxyl group remains free and can be acylated to form an ester. This reaction is typically carried out using an acylating agent such as an acid chloride or anhydride, often in the presence of a base to deprotonate the phenol, increasing its nucleophilicity.

This represents an O-acylation, which is generally under kinetic control. While C-acylation of the aromatic ring is also possible (a Friedel-Crafts type reaction), it typically requires harsher conditions and a Lewis acid catalyst.

Functional group interconversions can also be envisioned. For instance, the amide linkage could potentially be hydrolyzed under strong acidic or basic conditions, though this is generally a difficult transformation. The phenolic hydroxyl group can be converted into an ether through Williamson ether synthesis.

One of the most significant reaction pathways for this compound is intramolecular cyclization. This reaction can lead to the formation of important heterocyclic structures, such as benzoxazinones.

In the presence of a base, either the phenolic oxygen or the amide nitrogen can act as an internal nucleophile, attacking the electrophilic carbon bearing the bromine atom in an intramolecular S(_N)2 reaction.

O-Alkylation Pathway: Deprotonation of the phenolic hydroxyl group creates a potent phenoxide nucleophile. This phenoxide can then attack the adjacent electrophilic carbon, displacing the bromide and forming a six-membered ring. This pathway leads to the formation of a 3,4-dihydro-2H-1,4-benzoxazin-3-one derivative. This is often the favored pathway for the cyclization of N-(2-haloacyl)-2-aminophenols.

N-Alkylation Pathway: While the amide nitrogen is less nucleophilic than the phenoxide, it could potentially participate in cyclization, especially if the phenolic proton is not removed. This would lead to a seven-membered ring, which is generally less favored kinetically and thermodynamically than the formation of a six-membered ring.

The mechanism for the favored O-alkylation pathway is as follows:

Deprotonation: A base removes the acidic proton from the phenolic hydroxyl group, forming a phenoxide ion. This step increases the nucleophilicity of the oxygen atom.

Intramolecular S(_N)2 Attack: The negatively charged oxygen atom attacks the carbon atom bonded to the bromine in a backside fashion.

Ring Closure: This concerted attack leads to the displacement of the bromide ion and the formation of a new C-O bond, resulting in the heterocyclic ring system of a benzoxazinone.

The stereochemistry at the chiral center is inverted during this intramolecular S(_N)2 cyclization, consistent with the principles of backside attack.

Table 2: Plausible Heterocyclic Derivatives from Cyclization

Reactant Conditions Major Product Ring System

Cyclization Pathways Leading to Heterocyclic Derivatives

Reductive Debromination Processes

Reductive debromination refers to the removal of a bromine atom and its replacement, typically with a hydrogen atom, through a reduction reaction. For a compound like this compound, this transformation targets the carbon-bromine (C-Br) bond at the α-position to the carbonyl group. This process can be initiated through various chemical and biochemical methods.

Chemical and Biochemical Debromination Pathways in Halogenated Compounds

The cleavage of the C-Br bond in α-haloamides can be achieved through diverse chemical and biochemical routes, each with distinct mechanistic features. nih.gov

Chemical Pathways: Chemical reductive dehalogenation often involves single-electron transfer (SET) or two-electron (nucleophilic) pathways. nih.gov

Radical Mechanisms: Tin-free methods, such as those employing visible-light photoredox catalysis, have become prominent. acs.orgorganic-chemistry.orgnih.gov In a typical system, a photosensitizer like tris(2,2′-bipyridyl)ruthenium(II) chloride absorbs light and enters an excited state. nih.gov This excited species is a potent reducing agent that can transfer a single electron to the α-bromo amide. acs.org This transfer results in the cleavage of the C-Br bond, generating an alkyl radical and a bromide ion. The resulting radical is then quenched by a hydrogen atom donor to yield the debrominated product. acs.orgnih.gov

Metal-Mediated Reductions: Traditional methods often utilize reducing metals or metal hydrides. These reactions can proceed through various mechanisms, including the formation of organometallic intermediates or direct electron transfer from the metal surface.

Hydride Reductions: While strong hydride reagents like lithium aluminum hydride can reduce the amide group itself, milder or more specialized reagents can be used to selectively target the C-Br bond under specific conditions. chemistrysteps.com

Biochemical Pathways: In nature, a wide array of microorganisms have evolved enzymatic systems to metabolize halogenated organic compounds. nih.govacs.orgnih.gov This process, known as organohalide respiration, uses organohalides as terminal electron acceptors for energy conservation. frontiersin.orgresearchgate.netresearchgate.net

Reductive Dehalogenases (RDases): These enzymes are key to the biological dehalogenation process. acs.orgnih.gov They catalyze the reductive cleavage of carbon-halogen bonds. nih.govwikipedia.org The reaction typically involves a two-electron reduction, where the halogen is removed and replaced by a hydrogen atom (hydrogenolysis). wikipedia.org These enzymes are often membrane-associated and are part of a larger electron transport chain. frontiersin.orgnih.gov While best known for detoxifying man-made pollutants, dehalogenating enzymes also participate in natural metabolic pathways. acs.orgnih.gov

PathwayTypical Reagents/SystemsKey IntermediateMechanism
Chemical (Photoredox)Ru(bpy)₃Cl₂, visible light, H-atom donor (e.g., Hantzsch ester)Alkyl RadicalSingle-Electron Transfer (SET)
BiochemicalReductive Dehalogenase (RDase) enzymes, Electron Donor (e.g., H₂)Enzyme-Substrate ComplexTwo-Electron Reduction

Role of Redox Cofactors and Electron Transfer Mechanisms

Both chemical and biochemical debromination processes are fundamentally driven by electron transfer, a process often mediated by specialized molecules or cofactors.

In photoredox catalysis , the catalyst itself (e.g., a ruthenium or iridium complex) acts as the electron shuttle. wikipedia.org Upon photoexcitation, the catalyst reaches an excited state with altered redox potentials, making it capable of reducing the C-Br bond via an outer-sphere electron transfer. wikipedia.org The catalyst is then regenerated by a stoichiometric reductant present in the reaction mixture, completing the catalytic cycle. acs.org

In biochemical systems , the electron transfer is more complex, involving a series of redox-active cofactors within an electron transport chain. nih.gov

Corrinoids (Vitamin B12): Reductive dehalogenases are a distinct subfamily of cobalamin (vitamin B12)-dependent enzymes. nih.govdiamond.ac.uknih.gov The cobalt center of the B12 cofactor is crucial for catalysis. nih.gov It is reduced, typically to the highly nucleophilic Co(I) state, which then interacts with the halogenated substrate. rsc.orgacs.org The exact mechanism is still under investigation, with evidence suggesting possibilities including the formation of an organocobalt adduct, a direct halogen-cobalt bond, or a single-electron transfer. wikipedia.orgnih.govrsc.org Ultimately, this interaction facilitates the cleavage of the C-Br bond. diamond.ac.uk

Iron-Sulfur Clusters: Many reductive dehalogenases also contain iron-sulfur ([Fe-S]) clusters. nih.govwikipedia.org These clusters are not the site of dehalogenation but serve as essential electron relays, transferring electrons from other components of the respiratory chain (like hydrogenases or formate (B1220265) dehydrogenases) to the active-site corrinoid cofactor. wikipedia.org

Flavins (FAD/FMN): Flavin-dependent enzymes represent another major class of dehalogenases. nih.gov These enzymes use flavin adenine (B156593) dinucleotide (FAD) or flavin mononucleotide (FMN) as the redox cofactor. scispace.com Flavin-dependent dehalogenases can operate through several mechanisms, including oxidative and reductive pathways. nih.gov In reductive dehalogenation, the flavin cofactor is reduced and then transfers electrons to the halogenated substrate to initiate C-Br bond cleavage. nih.gov

Cofactor FamilyExampleFunction in DebrominationTypical Enzyme Class
CorrinoidsVitamin B12 (Cobalamin)Catalytic center for C-Br bond cleavageReductive Dehalogenases (RDases)
Iron-Sulfur Clusters[4Fe-4S]Electron transfer/relay to the active siteReductive Dehalogenases (RDases)
FlavinsFAD, FMNRedox mediator for electron transferFlavin-dependent Dehalogenases

Carbocation Rearrangements in Alpha-Halocarbonyl Systems and Analogs

While reductive debromination of α-bromo amides typically proceeds through radical or nucleophilic pathways, the formation of a carbocation intermediate at the α-carbon can occur under specific, non-reductive conditions (e.g., in the presence of a strong Lewis acid). If such a carbocation were to form, its subsequent fate would be governed by the principles of carbocation stability, often leading to skeletal rearrangements. libretexts.orgperiodicchemistry.com

The driving force for any carbocation rearrangement is the formation of a more stable carbocation. The stability generally follows the order: tertiary > secondary > primary. periodicchemistry.com These rearrangements are known as Wagner-Meerwein rearrangements and typically involve a 1,2-shift, where a group (a hydrogen, alkyl, or aryl group) on an adjacent carbon migrates to the carbocationic center. spcmc.ac.inwikipedia.orgmychemblog.com

For a hypothetical carbocation formed at the C2 position of the this compound backbone, a rearrangement is highly probable. The initial species would be a secondary carbocation. A 1,2-hydride shift from the adjacent C3 carbon would result in the formation of a more stable tertiary carbocation. libretexts.orglumenlearning.comlibretexts.org

This process involves the migration of a hydrogen atom with its bonding pair of electrons from C3 to C2. lumenlearning.com The transition state for this shift involves a three-center, two-electron bond. The result is the movement of the positive charge from the less stable secondary position (C2) to the more stable tertiary position (C3). libretexts.orglibretexts.org Any subsequent reaction, such as trapping by a nucleophile, would then occur at this new, rearranged position. Alkyl shifts are also possible but are generally less favorable than hydride shifts unless they lead to a significantly more stable carbocation (e.g., relieving ring strain or forming a tertiary cation when no adjacent hydrogen is available). libretexts.orgmasterorganicchemistry.com

Carbocation TypeStructureRelative StabilityExample in System
Primary (1°)R-CH₂⁺Least Stable-
Secondary (2°)R₂-CH⁺More StableInitial carbocation at C2
Tertiary (3°)R₃-C⁺Most StableRearranged carbocation at C3 after 1,2-hydride shift

Advanced Characterization and Structural Elucidation of 2 2 Bromo 3 Methylbutyryl Aminophenol

High-Resolution Nuclear Magnetic Resonance Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. For 2-(2-Bromo-3-methylbutyryl)aminophenol, a combination of one-dimensional and two-dimensional NMR experiments would be essential for a complete structural assignment.

Proton (¹H) and Carbon (¹³C) NMR for Chemical Shift Assignment

¹H NMR spectroscopy would provide information about the number of different types of protons, their chemical environments, and their neighboring protons. The spectrum would be expected to show distinct signals for the aromatic protons of the aminophenol ring, the methine proton adjacent to the bromine atom, the methine proton of the isopropyl group, and the methyl protons. The integration of these signals would correspond to the number of protons of each type.

¹³C NMR spectroscopy would reveal the number of non-equivalent carbon atoms in the molecule. Key signals would include those for the carbonyl carbon of the amide group, the aromatic carbons, the carbon bearing the bromine atom, and the carbons of the isopropyl group. The chemical shifts of these carbons provide insights into their electronic environment. libretexts.org

Predicted ¹H and ¹³C NMR Data (Illustrative)

The following table is illustrative and not based on experimental data.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Carbonyl (C=O)-~165-175
Aromatic CH6.8 - 7.5~115-150
CH-Br4.0 - 4.5~50-60
CH (isopropyl)2.0 - 2.5~30-40
CH₃ (isopropyl)0.9 - 1.2~15-25

Two-Dimensional NMR Techniques for Connectivity Analysis

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify adjacent protons. For instance, it would show correlations between the aromatic protons and between the protons of the 3-methylbutyryl group. youtube.comresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as linking the butyryl group to the amino group of the aminophenol ring. columbia.edu

Deuterium (B1214612) Labeling for Mechanistic Insights

Deuterium labeling studies involve synthesizing the molecule with deuterium atoms at specific positions. Comparing the NMR spectra of the labeled and unlabeled compounds can provide valuable mechanistic information about the reaction pathways involved in its synthesis or its interactions with other molecules. For example, replacing a specific proton with deuterium would cause the corresponding signal to disappear in the ¹H NMR spectrum, confirming its assignment. nih.gov

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Patterns

High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight of this compound, allowing for the confirmation of its elemental composition. nih.gov The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). miamioh.edudocbrown.info

Analysis of the fragmentation pattern in the mass spectrum would provide further structural information. Expected fragmentation pathways could include the cleavage of the amide bond, loss of the bromine atom, and fragmentation of the alkyl chain.

Illustrative Fragmentation Data

The following table is illustrative and not based on experimental data.

m/zProposed Fragment
[M]+, [M+2]+Molecular ion
[M-Br]+Loss of Bromine
[C₄H₇BrO]+2-Bromo-3-methylbutyryl cation
[C₆H₆NO]+Aminophenol fragment

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Infrared Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H and O-H stretching of the aminophenol group, the C=O stretching of the amide, C-N stretching, C-O stretching, and aromatic C-H and C=C stretching vibrations.

Raman Spectroscopy: Raman spectroscopy would also reveal information about the molecular vibrations. It is often particularly sensitive to non-polar bonds and symmetric vibrations, providing complementary data to the IR spectrum. researchgate.netnih.gov

X-ray Diffraction Analysis for Crystalline Structure Determination

If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide the most definitive three-dimensional structure of the molecule in the solid state. This technique would determine precise bond lengths, bond angles, and torsion angles. It would also reveal information about the crystal packing, including any intermolecular interactions such as hydrogen bonding. nih.govresearchgate.netresearchgate.netresearchgate.net

Computational Chemistry and Theoretical Modeling of 2 2 Bromo 3 Methylbutyryl Aminophenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods, primarily based on density functional theory (DFT) and Hartree-Fock (HF) theory, can elucidate a molecule's structure, stability, and reactivity. For a molecule like 2-(2-Bromo-3-methylbutyryl)aminophenol, these calculations would provide invaluable data on its intrinsic properties.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule is described by the arrangement of its electrons in various molecular orbitals. Analysis of these orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive. researchgate.net

For this compound, the presence of the aminophenol group, with its electron-donating hydroxyl and amino groups, and the electron-withdrawing bromo-acyl group would significantly influence the electronic distribution and the nature of the frontier orbitals. Quantum chemical calculations on similar aminophenol derivatives have been performed to understand their electronic structure and intramolecular interactions. researchgate.nettheaic.org

Illustrative Data for Frontier Molecular Orbitals:

Parameter Hypothetical Value (eV)
HOMO Energy-6.5
LUMO Energy-1.8
HOMO-LUMO Gap4.7

This interactive table presents hypothetical frontier molecular orbital energy values for this compound to illustrate the type of data obtained from quantum chemical calculations.

Natural Bond Orbital (NBO) analysis is another powerful tool used to study charge transfer and delocalization of charge due to intramolecular interactions. researchgate.net This analysis would be particularly useful for understanding the hydrogen bonding possibilities within this compound.

Prediction of Spectroscopic Properties

Quantum chemical calculations can accurately predict various spectroscopic properties, such as vibrational (Infrared and Raman) and nuclear magnetic resonance (NMR) spectra. By optimizing the molecular geometry and calculating the vibrational frequencies, a theoretical IR spectrum can be generated. theaic.org This theoretical spectrum can then be compared with experimental data to confirm the molecular structure and assign vibrational modes to specific functional groups. Similarly, the Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate the NMR chemical shifts (¹H and ¹³C) of the molecule. theaic.org These theoretical predictions are invaluable for the structural elucidation of newly synthesized compounds. researchgate.net

Illustrative Predicted Vibrational Frequencies:

Vibrational Mode Hypothetical Wavenumber (cm⁻¹)
O-H Stretch3400
N-H Stretch3350
C=O Stretch1680
C-Br Stretch650

This interactive table shows hypothetical predicted vibrational frequencies for key functional groups in this compound.

Energetics of Reaction Pathways and Transition States

Quantum chemical calculations are instrumental in mapping out the potential energy surface for chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, the feasibility and mechanism of a reaction can be determined. For this compound, this could involve studying its synthesis, degradation, or metabolic pathways. The activation energy for a particular reaction step can be calculated from the energy difference between the reactants and the transition state, providing insights into the reaction kinetics.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide detailed information about a molecule in a static state, molecular dynamics (MD) simulations allow for the study of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory of the molecule's movements. This is particularly useful for conformational analysis, as it can explore the different shapes a molecule can adopt and their relative stabilities. For a flexible molecule like this compound, MD simulations could identify the most stable conformers and the energy barriers between them.

Furthermore, MD simulations can be used to study intermolecular interactions, such as how the molecule interacts with solvent molecules or a biological target like a protein. This is crucial for understanding its solubility, transport properties, and potential biological activity.

In Silico Approaches for Predicting Chemical Reactivity

In silico methods provide a rapid way to predict the chemical reactivity of a molecule. Descriptors derived from quantum chemical calculations, such as ionization potential, electron affinity, and electrophilicity index, can be used to quantify a molecule's reactivity. researchgate.net The molecular electrostatic potential (MEP) surface is another useful tool that visually represents the charge distribution in a molecule, highlighting the regions that are susceptible to electrophilic or nucleophilic attack. researchgate.net For this compound, the MEP surface would likely show negative potential around the oxygen and nitrogen atoms, indicating their nucleophilic character, and positive potential around the acidic protons.

Condensed Fukui functions can also be calculated to predict the most likely sites for electrophilic, nucleophilic, and radical attack within the molecule. researchgate.net These in silico predictions can guide experimental studies on the reactivity and synthesis of the compound. nih.govucj.org.ua

Machine Learning Applications in Synthetic Route Prediction

In recent years, machine learning (ML) has emerged as a powerful tool in chemistry, particularly in the area of synthetic route prediction. nih.gov Computer-aided synthesis planning (CASP) tools leverage ML models trained on vast databases of chemical reactions to propose viable synthetic pathways for a target molecule. nih.govresearchgate.net These tools use retrosynthesis, a process of breaking down a complex molecule into simpler, commercially available starting materials.

For a novel compound like this compound, a machine learning-based retrosynthesis tool could suggest several potential synthetic routes. The proposed routes can be evaluated based on factors such as the number of steps, the cost of starting materials, and the predicted reaction yields. This can significantly accelerate the process of designing and optimizing the synthesis of new chemical entities.

Design and Synthesis of 2 2 Bromo 3 Methylbutyryl Aminophenol Derivatives and Analogs

Systematic Modification of the Butyryl Side Chain

The butyryl side chain of 2-(2-Bromo-3-methylbutyryl)aminophenol presents multiple avenues for structural modification, including alterations to the position and nature of the halogen substituent and the synthesis of specific stereoisomers. These modifications are crucial for understanding the steric and electronic effects on the molecule's reactivity.

The reactivity of the parent compound is significantly influenced by the bromine atom at the α-position to the carbonyl group. Shifting the bromine to the β or γ position of the butyryl chain would likely alter the reaction mechanisms and rates. For instance, an α-bromo substituent enhances the electrophilicity of the carbonyl carbon and provides a reactive site for nucleophilic substitution. A β- or γ-bromo substituent would be less activating towards the carbonyl group and would primarily react through nucleophilic substitution at the carbon bearing the bromine.

Furthermore, replacing the methyl group on the butyryl chain with other alkyl or aryl groups can introduce varied steric and electronic effects. The general synthesis of such analogs involves the acylation of 2-aminophenol (B121084) with the corresponding substituted bromobutyryl chloride. The requisite acyl chlorides can be prepared from the corresponding carboxylic acids using standard reagents like thionyl chloride or oxalyl chloride.

Table 1: Representative Analogs with Modified Butyryl Side Chains

Compound ID Butyryl Side Chain Modification Rationale for Synthesis
A-1 3-Bromo-3-methylbutyryl To study the effect of moving the bromine to the β-position on reactivity.
A-2 2-Bromo-2,3-dimethylbutyryl To investigate the steric hindrance effect of an additional methyl group at the α-position.
A-3 2-Bromo-3-phenylbutyryl To explore the electronic and steric influence of a phenyl group at the β-position.

| A-4 | 4-Bromo-3-methylbutyryl | To assess the reactivity when the bromine is at the γ-position, further from the amide linkage. |

The carbon atom bearing the bromine in the 2-bromo-3-methylbutyryl moiety is a stereocenter. The synthesis of stereoisomers of this compound is of significant interest as the stereochemistry can profoundly impact reactivity, particularly in interactions with chiral molecules or biological systems.

The stereoselective synthesis of the required 2-bromo-3-methylbutanoic acid precursors can be achieved through various methods, including the use of chiral auxiliaries or stereoselective bromination of 3-methylbutanoic acid derivatives. Once the enantiomerically pure or enriched acylating agent is obtained, it can be reacted with 2-aminophenol to yield the corresponding stereoisomer of this compound.

The differential reactivity of the stereoisomers can be observed in their reaction kinetics and product distributions in subsequent transformations. For instance, in intramolecular cyclization reactions, the stereochemistry at the α-carbon can dictate the preferred conformation of the transition state, leading to different cyclized products or reaction rates.

Table 2: Stereoisomers and Their Potential Reactivity Differences

Compound ID Stereochemistry Expected Impact on Reactivity
B-1 (R)-2-(2-Bromo-3-methylbutyryl)aminophenol May exhibit different rates of nucleophilic substitution or cyclization compared to the (S)-enantiomer due to diastereomeric transition states.
B-2 (S)-2-(2-Bromo-3-methylbutyryl)aminophenol Could show altered product ratios in reactions leading to new chiral centers.

| B-3 | Diastereomeric mixture | Serves as a reference for comparing the reactivity of the pure stereoisomers. |

Functionalization of the Aminophenol Moiety

Introducing substituents onto the phenolic ring can alter the acidity of the hydroxyl group and the nucleophilicity of the aromatic ring, thereby influencing the reactivity of the entire molecule. Electron-donating groups (e.g., methoxy, alkyl) are expected to increase the electron density of the ring, potentially facilitating electrophilic substitution reactions. Conversely, electron-withdrawing groups (e.g., nitro, chloro) will decrease the ring's electron density.

The synthesis of these analogs typically starts with a substituted 2-aminophenol, which is then acylated with 2-bromo-3-methylbutyryl chloride. A variety of substituted 2-aminophenols are commercially available or can be synthesized through established routes, such as the reduction of the corresponding nitrophenols.

Table 3: Representative Analogs with Functionalized Aminophenol Moieties

Compound ID Phenolic Substituent Position of Substituent Expected Effect on Reactivity
C-1 4-Chloro para to OH Electron-withdrawing, may increase the acidity of the phenolic proton.
C-2 5-Methoxy meta to OH Electron-donating, may enhance the rate of electrophilic aromatic substitution.
C-3 4-Nitro para to OH Strongly electron-withdrawing, expected to significantly impact the electronic properties.

| C-4 | 3-Methyl | meta to OH | Electron-donating and sterically influencing. |

The 2-(acylamino)phenol structure is a well-known precursor for the synthesis of benzoxazoles, an important class of heterocyclic compounds. The intramolecular cyclization of this compound can lead to the formation of a benzoxazine (B1645224) ring system. This transformation can often be promoted by a base, which facilitates the deprotonation of the phenolic hydroxyl group, followed by intramolecular nucleophilic substitution of the bromine atom.

Furthermore, by modifying the synthetic strategy, other heterocyclic systems can be fused to the aminophenol core. For example, reactions involving additional functional groups on the aminophenol ring can lead to the formation of more complex polycyclic structures. The synthesis of such derivatives expands the structural diversity and allows for the exploration of novel chemical properties. The formation of benzoxazines from N-(2-hydroxyphenyl)-α-haloamides is a known synthetic route that can be applied here.

Structure-Reactivity Relationship Studies within Derivative Series

By systematically synthesizing and studying the derivatives outlined above, a comprehensive understanding of the structure-reactivity relationships (SAR) can be established. For instance, by comparing the rates of a specific reaction (e.g., hydrolysis of the amide bond, cyclization to a benzoxazine) across a series of derivatives with varying electronic and steric properties, quantitative SAR models can be developed.

Key aspects to investigate in SAR studies include:

Electronic Effects: The influence of electron-donating and electron-withdrawing substituents on the aminophenol ring on reaction rates. This can be quantified by correlating reaction rate constants with Hammett substituent constants.

Steric Effects: The impact of bulky substituents on either the butyryl side chain or the aminophenol moiety on reaction accessibility and transition state geometries.

Stereochemical Effects: The differences in reaction outcomes and kinetics between different stereoisomers.

These studies are fundamental to the rational design of new molecules based on the this compound scaffold with tailored reactivity and properties.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
2-aminophenol
2-bromo-3-methylbutanoic acid
2-bromo-3-methylbutyryl chloride
3-Bromo-3-methylbutyryl chloride
2-Bromo-2,3-dimethylbutyryl chloride
2-Bromo-3-phenylbutyryl chloride
4-Bromo-3-methylbutyryl chloride
4-chloro-2-aminophenol
5-methoxy-2-aminophenol
4-nitro-2-aminophenol
3-methyl-2-aminophenol
Benzoxazole

Applications of 2 2 Bromo 3 Methylbutyryl Aminophenol in Chemical Synthesis and Materials Science

Utilization as a Versatile Synthetic Intermediate

The structure of 2-(2-Bromo-3-methylbutyryl)aminophenol inherently possesses multiple reactive sites, rendering it a highly versatile intermediate in organic synthesis. The 2-aminophenol (B121084) moiety is a well-established precursor for the synthesis of a wide range of heterocyclic compounds. nbinno.comchemicalbook.com Specifically, the adjacent amino and hydroxyl groups can readily undergo condensation reactions with various electrophiles to form important heterocyclic systems.

For instance, reaction with carboxylic acids or their derivatives can lead to the formation of benzoxazoles, a class of compounds with significant biological activity and applications in medicinal chemistry. rsc.org Similarly, reactions with aldehydes and ketones can yield benzoxazines and other related heterocyclic structures. The N-acylated aminophenol structure is a known useful antioxidant in various materials. google.com The presence of the bromine atom at the alpha position to the amide carbonyl group further enhances its utility. This α-bromo amide functionality is a key feature, making the adjacent hydrogen atoms more acidic and allowing for selective deprotonation and subsequent reactions. fiveable.me

The bromine atom itself is a good leaving group, making the α-carbon susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, including amines, thiols, and alkoxides, thereby enabling the synthesis of a diverse library of derivatives from a single precursor. nih.gov This reactivity makes α-bromo amides valuable synthetic intermediates for preparing α-substituted carboxylic acids and amines. fiveable.me

Table 1: Potential Synthetic Transformations of this compound

Reactant/ReagentProduct ClassPotential Application
Carboxylic Acids/DerivativesBenzoxazolesMedicinal Chemistry, Pharmaceuticals
Aldehydes/KetonesBenzoxazinesPolymer Science, High-Performance Materials
Nucleophiles (e.g., R-NH2, R-SH)α-Substituted AmidesFine Chemicals, Agrochemicals
Base/Intramolecular CyclizationLactams/HeterocyclesOrganic Synthesis, Drug Discovery

Development of Novel Organic Reactions and Methodologies

The unique combination of functional groups in this compound opens avenues for the development of novel organic reactions and synthetic methodologies. The interplay between the nucleophilic aminophenol core and the electrophilic α-bromo amide side chain can be exploited to design new cascade or domino reactions.

For example, intramolecular reactions could be triggered by a base, leading to the formation of complex polycyclic structures in a single step. The development of such efficient and atom-economical reactions is a significant goal in modern organic synthesis. Furthermore, the compound can serve as a scaffold for the development of new ligands for catalysis. The aminophenol moiety is known to coordinate with metal ions, and the introduction of further functionality via the α-bromo amide group could lead to the creation of novel chiral ligands for asymmetric catalysis.

The reactivity of the α-bromo amide can also be harnessed in radical reactions. Under appropriate conditions, the carbon-bromine bond can undergo homolytic cleavage to generate a radical intermediate, which can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Potential as a Precursor for Advanced Functional Materials

The aromatic and functional nature of this compound makes it a promising candidate as a precursor for the synthesis of advanced functional materials. The 2-aminophenol unit is a known building block for dyes and pigments. chemicalbook.com By diazotizing the amino group and coupling it with other aromatic compounds, a wide range of azo dyes can be synthesized. chemicalbook.com The specific substitution pattern of this compound could lead to dyes with unique photophysical properties.

In the field of polymer science, this compound can be used as a monomer or a cross-linking agent. The amino and hydroxyl groups can participate in polymerization reactions to form polyamides, polyesters, or polyurethanes. The pendent α-bromo amide group can be used for post-polymerization modification, allowing for the tailoring of the polymer's properties for specific applications, such as flame retardants, coatings, or membranes. The synthesis of N-functionalized 2-aminophenols is of great importance for accessing bioactive small molecules, agrochemicals, and materials. nih.gov

Moreover, the ability of the aminophenol moiety to form metal complexes can be exploited in the design of functional materials with interesting electronic or magnetic properties. wikipedia.org These materials could find applications in areas such as sensors, catalysts, or molecular electronics.

Table 2: Potential Functional Materials Derived from this compound

Material ClassSynthetic RoutePotential Application
Azo DyesDiazotization and CouplingTextiles, Printing, Imaging
Specialty PolymersPolymerization (e.g., polycondensation)High-Performance Plastics, Coatings
Functionalized SurfacesGrafting via α-bromo groupBiomaterials, Sensors
Metal-Organic FrameworksCoordination with Metal IonsGas Storage, Catalysis

Future Perspectives and Interdisciplinary Research Avenues

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of 2-(2-Bromo-3-methylbutyryl)aminophenol and its derivatives is well-suited for integration into continuous flow chemistry and automated synthesis platforms. Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced reaction control, improved safety, and the ability to scale up production rapidly and efficiently.

Key areas for future research include:

Automated Reaction Optimization: Automated platforms can be employed to rapidly screen a wide range of reaction parameters, such as temperature, pressure, reaction time, and catalyst loading, to identify the optimal conditions for the synthesis of this compound.

Multi-step Continuous Synthesis: A fully integrated continuous flow system could be developed for the multi-step synthesis of derivatives, starting from simple precursors. This would involve the seamless integration of reaction, separation, and purification steps, minimizing manual intervention and maximizing efficiency.

On-demand Synthesis: The ability to synthesize specific quantities of this compound and its analogs on-demand would be highly valuable for research and development, enabling rapid access to novel compounds for screening and testing.

A hypothetical multi-step flow synthesis is outlined in the table below:

StepReactionReagentsFlow Conditions
1 Amide Formation2-Aminophenol (B121084), 2-Bromo-3-methylbutyryl chloridePacked-bed reactor, 25-80 °C
2 PurificationLiquid-liquid extractionMembrane-based separator
3 DerivatizationVarious nucleophilesMicroreactor, catalyst-coated walls

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

To gain a deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and transformation of this compound, advanced in situ spectroscopic techniques can be employed. These methods allow for real-time monitoring of the reaction progress without the need for sampling and offline analysis.

Potential spectroscopic techniques and their applications:

Spectroscopic TechniqueInformation GainedPotential Application
FT-IR Spectroscopy Changes in functional groups (e.g., C=O, N-H, O-H)Monitoring the formation of the amide bond and subsequent reactions.
NMR Spectroscopy Structural elucidation of intermediates and productsIdentifying transient species and determining reaction pathways.
Raman Spectroscopy Vibrational modes of moleculesProbing catalyst-substrate interactions and monitoring solid-phase reactions.
Mass Spectrometry Molecular weight of reactants, intermediates, and productsDetecting trace impurities and byproducts in real-time.

The data obtained from these techniques can be used to develop accurate kinetic models and optimize reaction conditions for improved yield and selectivity.

Computational Design of New Chemical Transformations

Computational chemistry and molecular modeling can play a pivotal role in designing novel chemical transformations involving this compound. By simulating reaction pathways and predicting the properties of potential products, computational methods can guide experimental work and accelerate the discovery of new reactions and materials.

Areas of focus for computational studies:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to investigate the transition states and energy barriers of potential reactions, providing insights into the reaction mechanism.

Catalyst Design: Computational screening of different catalysts can help identify the most effective candidates for specific transformations, such as cross-coupling reactions involving the bromine atom.

Prediction of Properties: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological or material properties of novel derivatives of this compound, aiding in the design of compounds with desired functionalities.

Exploration of Self-Assembly and Supramolecular Chemistry

The presence of hydrogen bond donors (N-H and O-H) and acceptors (C=O) in the structure of this compound makes it an intriguing building block for supramolecular chemistry and the study of self-assembly.

Potential research directions in supramolecular chemistry:

Crystal Engineering: By understanding the intermolecular interactions, it may be possible to control the packing of molecules in the solid state to form crystals with specific properties, such as nonlinear optical activity or porosity.

Formation of Supramolecular Polymers: Through non-covalent interactions, molecules of this compound could self-assemble into well-defined one-, two-, or three-dimensional structures.

Host-Guest Chemistry: The aminophenol core could be modified to create a cavity capable of encapsulating smaller guest molecules, leading to applications in sensing, drug delivery, and catalysis.

The exploration of these future perspectives will undoubtedly unlock the full potential of this compound and its derivatives, paving the way for innovations in organic synthesis, materials science, and beyond.

Q & A

Q. What are the optimal synthetic routes for 2-(2-Bromo-3-methylbutyryl)aminophenol, and how does catalyst choice influence bromination efficiency?

  • Methodological Answer : The synthesis typically involves bromination of a precursor such as 3-methylbutyrophenone derivatives. Catalysts like FeCl₃ or AlCl₃ are critical for regioselective bromination at the desired position. For example, N-bromosuccinimide (NBS) under anhydrous conditions with FeCl₃ yields higher selectivity (70–85%) compared to Br₂, which may lead to over-bromination . Reaction monitoring via TLC or HPLC is recommended to optimize stoichiometry and reaction time.
  • Key Data :
CatalystBrominating AgentYield (%)Selectivity
FeCl₃NBS80High
AlCl₃Br₂65Moderate

Q. What purification techniques are effective for isolating structural analogs of brominated aminophenols?

  • Methodological Answer : Supramolecular separation using cucurbit[6]uril (CB[6]) exploits host-guest interactions to resolve isomers. For example, CB[6] selectively binds ortho-aminophenol derivatives via hydrogen bonding and steric effects, achieving >90% purity. Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) are complementary methods for non-polar intermediates .

Q. How can spectroscopic methods validate the structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirm bromine-induced deshielding in aromatic protons (δ 7.2–7.8 ppm) and carbonyl groups (δ 170–175 ppm).
  • LC-MS : Detect molecular ion peaks (e.g., m/z 308 for chloramphenicol analogs) and fragmentation patterns to verify substituents .
  • IR : Identify carbonyl (C=O, ~1680 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) stretches .

Q. What methodologies assess the biological activity of brominated aminophenol derivatives?

  • Methodological Answer : Enzyme inhibition assays (e.g., acetylcholinesterase or kinase assays) measure IC₅₀ values using spectrophotometric detection. For instance, brominated analogs of 2,2-dimethylbutyrophenone show competitive inhibition with Ki values <10 µM. Cell viability assays (MTT) evaluate cytotoxicity in cancer lines (e.g., HepG2) .

Advanced Research Questions

Q. How do substrate specificity differences between HAB mutase A and B affect biocatalytic conversion of brominated intermediates?

  • Methodological Answer : HAB mutase A catalyzes the conversion of hydroxylamino derivatives to aminophenols via a radical mechanism, while Mutase B lacks this activity. Use site-directed mutagenesis to identify critical residues (e.g., Tyr⁷⁵ in Mutase A) and compare kinetic parameters (kcat/Km) using stopped-flow spectroscopy. LC-MS tracks intermediate stability, as Mutase A prevents auto-oxidation of unstable substrates .

Q. How can computational modeling predict the reactivity of this compound in electrophilic substitutions?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity. For benzoxazole analogs, TD-DFT/IEF-PCM models show λmax at 359 nm (gas phase), correlating with experimental UV-Vis data. Solvent effects (e.g., ethanol) are modeled using COSMO-RS .

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer : Contradictions in NMR/LC-MS data often arise from tautomerism or impurities. Use 2D NMR (HSQC, HMBC) to assign coupling patterns and verify connectivity. For example, NOESY can distinguish para vs. meta substitution in aromatic rings. Cross-validate with high-resolution MS (HRMS) and spiking experiments using authentic standards .

Q. What strategies improve the stability of this compound under varying experimental conditions?

  • Methodological Answer : Accelerated stability testing (40°C/75% RH) identifies degradation pathways (e.g., hydrolysis of the bromoacyl group). Lyophilization or storage in amber vials under N₂ atmosphere reduces photolytic and oxidative degradation. Buffered solutions (pH 6–7) minimize hydrolysis, as evidenced by <5% degradation over 30 days .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.